![molecular formula C10H18N2O2 B179564 4-(Piperidin-2-ylcarbonyl)morpholine CAS No. 121791-04-6](/img/structure/B179564.png)
4-(Piperidin-2-ylcarbonyl)morpholine
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Description
“4-(Piperidin-2-ylcarbonyl)morpholine” is a biochemical used for proteomics research . It has a molecular formula of C10H18N2O2 and a molecular weight of 198.27 .
Synthesis Analysis
Morpholines and their carbonyl-containing analogs can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A review describes recent advances in the synthesis of morpholines and their carbonyl-containing analogs .Molecular Structure Analysis
The crystal structures of piperazine, piperidine, and morpholine have been determined at 150 K. All three structures are characterized by the formation of NH N hydrogen-bonded chains .Chemical Reactions Analysis
The morpholine motif has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . This review describes recent advances in the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds .Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mechanism of Action
- These actions contribute to its potent bactericidal efficacy and ability to overcome bacterial resistance .
- Downstream effects include disruption of bacterial homeostasis and inhibition of bacterial exotoxin secretion .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
properties
IUPAC Name |
morpholin-4-yl(piperidin-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c13-10(9-3-1-2-4-11-9)12-5-7-14-8-6-12/h9,11H,1-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNWJJRVNZDSHB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)N2CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383331 |
Source
|
Record name | 4-(piperidin-2-ylcarbonyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Piperidin-2-ylcarbonyl)morpholine | |
CAS RN |
121791-04-6 |
Source
|
Record name | 4-(piperidin-2-ylcarbonyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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